![molecular formula C14H12I2 B1435808 5,5'-Diiodo-2,2'-dimethylbiphenyl CAS No. 1392203-19-8](/img/structure/B1435808.png)
5,5'-Diiodo-2,2'-dimethylbiphenyl
Overview
Description
5,5'-Diiodo-2,2'-dimethylbiphenyl (DIDMB) is a halogenated aromatic compound that has been the subject of much scientific research in the past few decades. DIDMB is a member of the biphenyl family, a group of aromatic compounds that are widely used in the synthesis of a variety of organic compounds. DIDMB is a versatile compound that has numerous applications in both organic chemistry and biochemistry. In
Scientific Research Applications
Optical Resolution and Absolute Configuration
- Optical resolution and determination of the absolute configuration of closely related compounds, such as 2,2′-Dihydroxy-6,6′-dimethylbiphenyl, have been achieved. These processes are crucial for understanding the physical and chemical properties of such compounds (Kanoh, Tamura, Motoi, & Suda, 1987).
Synthesis and Structural Analysis
- Research includes the synthesis and X-ray structural analysis of similar dimethyl biphenyl compounds. This kind of analysis helps in understanding the spatial arrangement and interactions of the molecules, which are key in material science and molecular chemistry (Pomerantz, Amarasekara, & Dias, 2002).
Catalysis in Chemical Reactions
- Compounds like 2,2′-Diamino-6,6′-dimethylbiphenyl have been used as efficient ligands in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. These reactions are significant in organic synthesis, demonstrating the utility of dimethylbiphenyl derivatives in catalysis (Lu, Ma, Li, Ma, & Shao, 2010).
Development of Novel Ligands for Homogeneous Catalysis
- The synthesis of new, efficient, and easily accessible chiral biheteroaromatic ligands for transition metals, using dimethyl biphenyl structures, is another area of application. These ligands are used in stereoselective catalysis, a critical aspect of asymmetric synthesis (Benincori, Cesarotti, Piccolo, & Sannicolo, 2000).
Optical Nonlinearity and Material Applications
- Investigating the nonlinear optical properties of dimethyl biphenyl derivatives, such as their absorption coefficients and refraction index. These properties are essential for developing materials for optical devices (Zidan, Al-Ktaifani, & Allahham, 2015).
Photodecomposition Reactions
- Studying the photodecomposition reactions involving dimethylbiphenyls to understand reaction mechanisms and assist in the development of new chemical processes (Sakaguchi, Hayashi, & Nagakura, 1980).
Synthesis and Resolution for Chiral Applications
- The synthesis and optical resolution of axially dissymmetric dimethylbiphenyl compounds are critical for applications that require specific enantiomers, such as in the pharmaceutical and agrochemical industries (Kanoh, Muramoto, Kobayashi, Motoi, & Suda, 1987).
Development of Organic Pigments and Intermediates
- Design and synthesis of benzidine analogs with dimethyl biphenyl structures for potential use as nonmutagenic colorants in dyes and pigments (Hinks, Freeman, Nakpathom, & Sokołowska, 2000).
properties
IUPAC Name |
4-iodo-2-(5-iodo-2-methylphenyl)-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2/c1-9-3-5-11(15)7-13(9)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRWVADZBWZCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C2=C(C=CC(=C2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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